Tolcapone-d4
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Overview
Description
Tolcapone-d4 is used as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines, including dopamine . Tolcapone crosses the blood-brain barrier and can inhibit both peripheral and central COMT activity .
Synthesis Analysis
A cost-effective and commercially viable one-pot synthesis of tolcapone has been developed from commercially available 1,2-dimethoxy benzene . The process involves the treatment of 1,2-dimethoxy benzene and 4-methyl benzoyl chloride with aluminum chloride to form a benzophenone derivative in situ .Molecular Structure Analysis
Tolcapone-d4 has a molecular formula of C14H7D4NO5 . It is a solid compound that is slightly soluble in DMSO and methanol .Chemical Reactions Analysis
Tolcapone-d4 is intended for use as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of COMT, an enzyme that degrades catecholamines .Physical And Chemical Properties Analysis
Tolcapone-d4 has a molecular formula of C14H7D4NO5 and a formula weight of 277.3 . It is a solid compound that is slightly soluble in DMSO and methanol .Scientific Research Applications
Application in Neurology: Parkinson’s Disease Treatment
- Summary of the Application : Tolcapone is an efficacious catechol-O-methyltransferase (COMT) inhibitor used for treating Parkinson’s disease (PD). It’s used to reduce motor fluctuations in PD patients by increasing the availability of dopamine in the brain .
- Methods of Application : Tolcapone is administered orally to PD patients as an adjunct to levodopa, a common treatment for PD. This combination allows for a significant reduction in the daily time spent in the “Off” state (a period when the medication isn’t working well, and PD symptoms return) and the total daily dose of levodopa .
- Results or Outcomes : Studies have shown that the median reduction of hours per day spent in the “Off” state was 2.1 (range 1–3.2), and the reduction of levodopa was 108.9 mg (1–251.5). Most studies reported a significant improvement in the quality of life and non-motor symptoms .
Application in Neurocognition Enhancement
- Summary of the Application : Tolcapone has been studied for its potential to enhance neurocognition in healthy adults . It’s believed to improve cognitive performance and alter the distribution of electrical activity across the brain during task performance .
- Methods of Application : In the study, healthy men and women received tolcapone 200 mg orally across 2 test days separated by 1 week in a double-blind, randomized, counterbalanced, within-subject design . Neurocognitive performance was assessed using the MATRICS Consensus Cognitive Battery and an electroencephalogram-based 5 Choice-Continuous Performance Test .
- Results or Outcomes : Tolcapone enhanced visual learning in low-baseline performers and had an opposite effect in high performers . It also enhanced verbal fluency across all subjects . Tolcapone reduced the false alarm rate and enhanced frontal P200 amplitude during correctly identified non-target trials in low-baseline performers and had opposite effects in high performers .
Application in Neuroblastoma Treatment
- Summary of the Application : Tolcapone has been found to induce oxidative stress leading to apoptosis and inhibition of tumor growth in neuroblastoma .
Application in Parkinson’s Disease Management
- Summary of the Application : Tolcapone is used as an adjunct to levodopa/carbidopa therapy for the symptomatic treatment of Parkinson’s Disease . This drug is generally reserved for patients with parkinsonian syndrome receiving levodopa/carbidopa who are experiencing symptom fluctuations and are not responding adequately to or are not candidates for other adjunctive therapies .
- Results or Outcomes : The tolcapone group showed more severe disease and significant higher UPDRS III scores, longer duration of “OFF” intervals and required more l-dopa/DDI intake . In this analysis, tolcapone was more effective in reducing UPDRS III and motor complications subscores, duration of “OFF” time, and l-dopa/DDI dosing .
Safety And Hazards
properties
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPIUSUKVNLNT-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolcapone-d4 |
Citations
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